Ethyl 3-methoxypiperidine-3-carboxylate
Description
Ethyl 3-methoxypiperidine-3-carboxylate is a piperidine-based ester derivative characterized by a methoxy group (-OCH₃) and an ethoxycarbonyl (-COOEt) moiety at the 3-position of the piperidine ring. Piperidine carboxylates are widely utilized as intermediates in pharmaceutical synthesis, agrochemicals, and ligand design due to their conformational flexibility and ability to modulate physicochemical properties . The methoxy group enhances solubility in polar solvents compared to bulkier substituents, while the ester moiety facilitates further functionalization via hydrolysis or nucleophilic substitution.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
ethyl 3-methoxypiperidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-3-13-8(11)9(12-2)5-4-6-10-7-9/h10H,3-7H2,1-2H3 |
InChI Key |
FBJCCJKVGDFDFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-methoxypiperidine-3-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate in the presence of a base catalyst like piperidine can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-methoxypiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Ethyl 3-methoxypiperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-methoxypiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl 3-methoxypiperidine-3-carboxylate with structurally related piperidine derivatives, emphasizing substituent effects, synthesis, and applications:
Key Observations:
Substituent Effects :
- Methoxy vs. Benzyl Groups : The methoxy group in the target compound confers higher polarity and solubility compared to the lipophilic 4-methylbenzyl group in .
- Salt Formation : Oxalate salts (e.g., ) enhance crystallinity and stability, whereas free esters (e.g., ) are typically oils .
Synthetic Strategies: Methoxyimino derivatives () are synthesized via hydroxylamine intermediates, suggesting analogous routes for methoxylation . Bulkier substituents (e.g., tetrahydropyran in ) require multistep functionalization, increasing synthetic complexity .
Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
